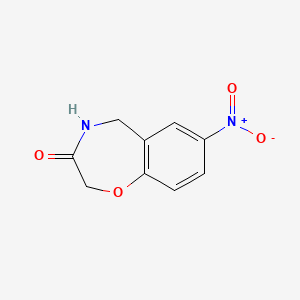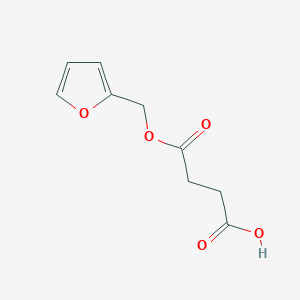![molecular formula C15H23N7O2S B5512500 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis While specific structural analyses of this compound are not available, related compounds have been characterized through spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectral analysis. These methodologies are likely applicable to the analysis of the molecular structure of this compound as well (Desai et al., 2016).
Chemical Reactions and Properties Related compounds exhibit various chemical reactions, including cyclocondensations and nucleophilic substitutions, leading to different bioactive heterocyclic compounds. These reactions suggest potential reactivity paths and chemical properties for this specific compound (Rajkumar et al., 2014).
Physical Properties Analysis The physical properties, such as solubility and crystallinity, of related compounds can provide insight into the behavior of the compound . For example, crystal and molecular structures of similar compounds have been detailed, providing data on cell constants and crystalline systems which can be indicative of the compound's physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis While specific data on the chemical properties of 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide is lacking, related studies on similar compounds can offer insights. For example, derivatives have shown antimicrobial activity, suggesting potential chemical interactions and properties that could also be relevant to the compound (Desai et al., 2017).
Scientific Research Applications
Anticancer Potential
Compounds with structural similarities have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) on derivatives with a related structure demonstrated potential anticancer properties, highlighting the importance of further research into these compounds as possible anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
Derivatives incorporating pyrimidinyl and piperazinyl groups have been synthesized and screened for antimicrobial activity. Desai et al. (2016) found that certain synthesized compounds exhibited significant antimicrobial activity on various microbial strains, indicating the potential of these compounds in antimicrobial therapy (Desai et al., 2016).
Anti-HIV Activity
Compounds incorporating piperazine and pyrimidine motifs have also been evaluated for their potential anti-HIV activity. Al-Masoudi et al. (2007) synthesized derivatives that showed promising results against HIV-1 and HIV-2 in MT-4 cells, suggesting these compounds could be explored further as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Enzyme Inhibition
Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, associated with diseases like Alzheimer's. These studies highlight the multifaceted potential of such compounds in treating neurological disorders (Lolak et al., 2020).
Antioxidant Properties
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, demonstrating their efficacy in protecting cells against oxidative stress. This research suggests a potential role for these compounds in the treatment of age-related diseases like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2S/c1-12-13(2)22(11-18-12)15-9-14(16-10-17-15)20-5-7-21(8-6-20)25(23,24)19(3)4/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVFVBQMUXTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)
![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)



![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
